molecular formula C9H8Cl2O2 B1499052 2-Chloro-1-(2-chloro-4-methoxyphenyl)ethanone CAS No. 51488-82-5

2-Chloro-1-(2-chloro-4-methoxyphenyl)ethanone

Cat. No.: B1499052
CAS No.: 51488-82-5
M. Wt: 219.06 g/mol
InChI Key: TYYJJFSXSGEJBJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-chloro-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8Cl2O2. It is a chlorinated derivative of acetophenone and is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-chloro-4-methoxyphenyl)ethanone typically involves the chlorination of 1-(2-chloro-4-methoxyphenyl)ethanone. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the starting materials are fed into a reactor and the product is continuously removed. This method ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-chloro-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents are typical reducing agents.

Major Products

    Substitution: Products include various substituted ethanones depending on the nucleophile used.

    Oxidation: Major products are carboxylic acids or ketones.

    Reduction: Alcohols or alkanes are the primary products.

Scientific Research Applications

2-Chloro-1-(2-chloro-4-methoxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-chloro-4-methoxyphenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The pathways involved include the formation of intermediates that facilitate the substitution or addition reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-methoxyphenyl)ethanone
  • 2-Chloro-1-(4-chlorophenyl)ethanone
  • 2-Chloro-1-(4-methylphenyl)ethanone

Uniqueness

2-Chloro-1-(2-chloro-4-methoxyphenyl)ethanone is unique due to the presence of both chlorine and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs .

This compound’s versatility in chemical reactions and its applications in various fields make it a valuable subject of study in organic chemistry and industrial processes.

Properties

IUPAC Name

2-chloro-1-(2-chloro-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYJJFSXSGEJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656187
Record name 2-Chloro-1-(2-chloro-4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51488-82-5
Record name 2-Chloro-1-(2-chloro-4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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